molecular formula C13H17N5O B1428128 N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1281422-47-6

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B1428128
CAS No.: 1281422-47-6
M. Wt: 259.31 g/mol
InChI Key: COMYOZGIGDJWNO-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline is a synthetic organic compound that features a tetrazole ring and an aniline moiety linked through an oxan-4-ylmethyl group. Compounds containing tetrazole rings are of significant interest in medicinal chemistry due to their bioisosteric properties, which can mimic carboxylic acids and other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile.

    Attachment of the Oxan-4-ylmethyl Group: This step involves the alkylation of the tetrazole ring with an oxan-4-ylmethyl halide under basic conditions.

    Coupling with Aniline: The final step involves the coupling of the intermediate with aniline, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.

    Reduction: Reduction reactions could target the tetrazole ring or the aniline group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Possible applications in drug design, particularly as a bioisostere for carboxylic acids.

    Industry: Use in the synthesis of polymers or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, mimicking the action of natural substrates or inhibitors. The tetrazole ring could play a crucial role in binding to the active site of enzymes, while the aniline group might interact with other parts of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,3,4-tetrazol-1-yl)aniline: Lacks the oxan-4-ylmethyl group.

    N-(oxan-4-ylmethyl)-aniline: Lacks the tetrazole ring.

    Tetrazole derivatives: Various compounds with different substituents on the tetrazole ring.

Uniqueness

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to the combination of the tetrazole ring and the oxan-4-ylmethyl group, which could confer unique chemical and biological properties not seen in simpler analogs.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)-4-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-3-13(18-10-15-16-17-18)4-2-12(1)14-9-11-5-7-19-8-6-11/h1-4,10-11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMYOZGIGDJWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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